molecular formula C12H18ClNO2 B6212009 methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride CAS No. 2728725-45-7

methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride

Cat. No.: B6212009
CAS No.: 2728725-45-7
M. Wt: 243.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride is a chemical compound with a complex structure that includes a methylamino group, a phenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. The resulting ester is then reacted with methylamine to introduce the methylamino group. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups under controlled conditions, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-(methylamino)-4-phenylbutanoate: The non-hydrochloride form of the compound.

    Methyl (3S)-3-(amino)-4-phenylbutanoate: Lacks the methyl group on the amino moiety.

    Ethyl (3S)-3-(methylamino)-4-phenylbutanoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications .

Properties

CAS No.

2728725-45-7

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.